molecular formula C22H37NO3 B1153725 (±)5(6)-EET Ethanolamide

(±)5(6)-EET Ethanolamide

Cat. No.: B1153725
M. Wt: 363.5
InChI Key: RTDIKSCKKJORSI-ABYDBCJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonyl ethanolamide (AEA;  Item No. 90050) is an endogenous lipid neurotransmitter with cannabinergic activity, binding to both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. Fatty acid amide hydrolase (FAAH) is the enzyme responsible for the hydrolysis and inactivation of AEA. Metabolism of AEA by cyclooxygenase-2, leading to formation of prostaglandin ethanolamides, and by lipoxygenases has also been documented. (±)5(6)-EET ethanolamide is a cytochrome P450 (CYP450) metabolite of AEA, although specific stereochemistry rather than a racemic mixture ensues from enzymatic metabolism. This compound is a potent and selective agonist of CB2 (Ki = 8.9 nM for CB2, 11.4 μM for CB1), effectively suppressing forskolin-stimulated accumulation of cAMP through this Gi-coupled receptor (IC50 = 9.8 nM).

Scientific Research Applications

Metabolism and Bioactivation

  • Anandamide Metabolism by Human Liver and Kidney Microsomal Cytochrome P450 Enzymes : Anandamide, an arachidonic acid derivative, is oxidized by P450s in human liver and kidney microsomes to form various metabolites, including 5(6)-EET ethanolamide (EET-EA) (Snider et al., 2007). This suggests a potential role for (±)5(6)-EET ethanolamide in various physiological functions such as neurological, immune, and cardiovascular processes.

Receptor Agonist and Immune Cell Function

  • A Cytochrome P450-Derived Epoxygenated Metabolite of Anandamide as a Potent Cannabinoid Receptor 2-Selective Agonist : The study found that 5(6)-EET ethanolamide is a potent and selective agonist for the cannabinoid receptor 2 (CB2), suggesting its significance in immune cell function and possibly in the treatment of neuroinflammation (Snider et al., 2009).

Analytical Methods for Characterization

  • LC-MS/MS Analysis for Characterizing Metabolites of Anandamide : A method to analyze metabolites of anandamide, including 5(6)-EET-EA, was developed, emphasizing the compound's potential significance in biological studies (Rand et al., 2018).

Relationship to the Endocannabinoid System

  • Induction of microglial anandamide-metabolizing cytochrome P‐450s leading to the formation of a CB2 receptor agonist : This research demonstrates that 5,6‐EET‐EA, a product of anandamide metabolism, can influence the endocannabinoid system, especially in the context of immune cell function and neuroinflammation (Nast, 2009).

Polymorphic Variants and Metabolism

  • Anandamide Oxidation by Polymorphic CYP2B6 and CYP2D6 : Different polymorphic variants of cytochrome P450 enzymes can metabolize anandamide to 5(6)-EET-EA, highlighting the importance of genetic factors in the metabolism and potential physiological roles of this compound (Sridar et al., 2011).

Properties

Molecular Formula

C22H37NO3

Molecular Weight

363.5

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-21(26-20)16-14-17-22(25)23-18-19-24/h6-7,9-10,12-13,20-21,24H,2-5,8,11,14-19H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-/t20-,21+/m1/s1

InChI Key

RTDIKSCKKJORSI-ABYDBCJLSA-N

SMILES

CCCCC/C=CC/C=CC/C=CC[C@@H](O1)[C@@H]1CCCC(N([H])CCO)=O

synonyms

(±)5,6-EpETrE Ethanolamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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